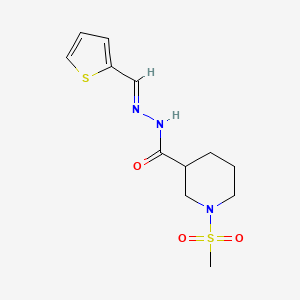![molecular formula C14H16N6O2S B4621735 N-[4-(acetylamino)phenyl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4621735.png)
N-[4-(acetylamino)phenyl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring and a sulfanyl group linked to a diaminopyrimidine moiety.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps. One common method starts with the acetylation of 4-aminophenylamine to form N-(4-acetylamino)phenylamine. This intermediate is then reacted with 4,6-diaminopyrimidine-2-thiol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the conversion of the acetylamino group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically conducted under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Wirkmechanismus
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its effects on rapidly dividing cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(acetylamino)phenyl]-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- N-[4-(acetylamino)phenyl]-2-[(4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Acetamide, N-(4-aminophenyl)-
Uniqueness
N-[4-(acetylamino)phenyl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-8(21)17-9-2-4-10(5-3-9)18-13(22)7-23-14-19-11(15)6-12(16)20-14/h2-6H,7H2,1H3,(H,17,21)(H,18,22)(H4,15,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYHZBNQHGZPNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(butan-2-yloxy)phenyl]acetamide](/img/structure/B4621665.png)
![1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE](/img/structure/B4621669.png)
![{2-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4621681.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4621686.png)
![N-(2,5-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621691.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4621698.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621701.png)
![methyl 6-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4621709.png)

![2-[4-(diethylamino)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4621726.png)
![6-METHYL-2-(PYRIDIN-4-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4621731.png)
![N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide](/img/structure/B4621740.png)

![ethyl 4-methyl-2-[[2-(4-methylpiperazine-1-carbothioyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B4621766.png)
